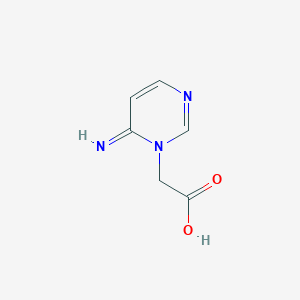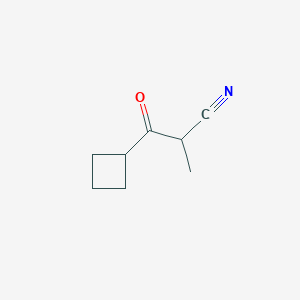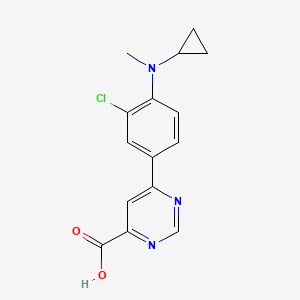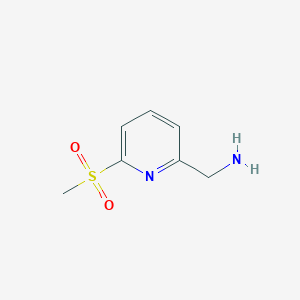
(6-(Methylsulfonyl)pyridin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Methylsulfonyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is primarily used for research purposes and is not intended for human use . This compound features a pyridine ring substituted with a methylsulfonyl group and a methanamine group, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylsulfonyl)pyridin-2-yl)methanamine typically involves the introduction of a methylsulfonyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the reaction of 2-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-(methylsulfonyl)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
(6-(Methylsulfonyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(6-(Methylsulfonyl)pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research into potential therapeutic agents often utilizes this compound as a building block.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (6-(Methylsulfonyl)pyridin-2-yl)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the context of its use in research .
相似化合物的比较
Similar Compounds
(6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.
(6-Bromopyridin-2-yl)methanamine: Contains a bromine atom instead of a methylsulfonyl group.
Uniqueness
(6-(Methylsulfonyl)pyridin-2-yl)methanamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted research applications.
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
(6-methylsulfonylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3 |
InChI 键 |
FKWBOSSTMPBODQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
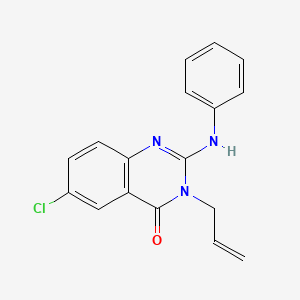
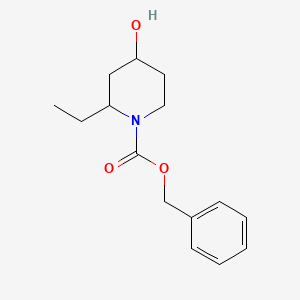
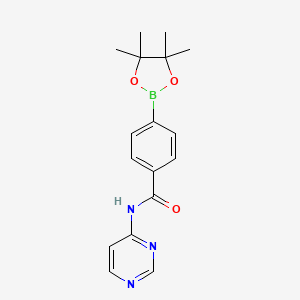
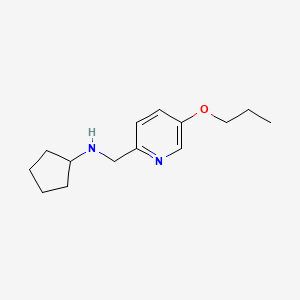
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate](/img/structure/B15245410.png)
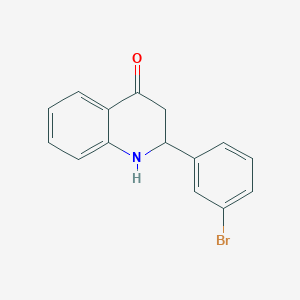
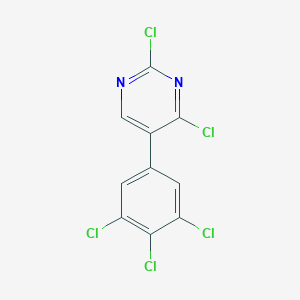
![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
